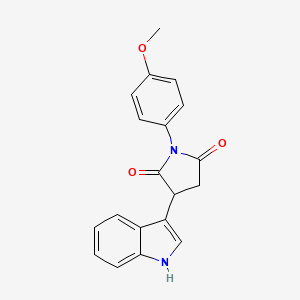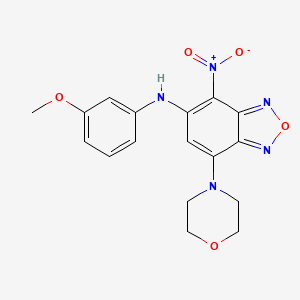![molecular formula C23H18N2O3S B3952986 2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3952986.png)
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate
Descripción general
Descripción
2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MBPA, and is a member of the family of benzothiazole-based compounds. In
Mecanismo De Acción
The mechanism of action of MBPA is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes that are essential for cancer cell survival. Specifically, MBPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDAC activity, MBPA may be able to induce changes in gene expression that lead to cancer cell death.
Biochemical and Physiological Effects:
MBPA has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, MBPA has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, MBPA has been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBPA for lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in experiments. Additionally, MBPA is relatively easy to synthesize, making it accessible to researchers. However, one limitation of MBPA is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on MBPA. One area of interest is in the development of MBPA-based therapies for cancer. Several studies have shown that MBPA has potent anti-cancer properties, and further research is needed to determine its efficacy and safety in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of MBPA and its effects on gene expression. Finally, there is potential for MBPA to be used in other areas of scientific research, such as neuroscience and immunology, and further research is needed to explore these possibilities.
Aplicaciones Científicas De Investigación
MBPA has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Several studies have shown that MBPA has potent anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MBPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
[2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-14-7-12-19-21(13-14)29-23(25-19)16-8-10-17(11-9-16)24-22(27)18-5-3-4-6-20(18)28-15(2)26/h3-13H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPMMUNASBUDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B3952903.png)

![propyl 4-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3952910.png)
![1-(3,4-dimethylphenyl)-3-[(6-methoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3952914.png)
![4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B3952932.png)
![2-chloro-5-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3952939.png)
![4-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3952947.png)
![1-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-3-piperidinol](/img/structure/B3952961.png)
![4,4-dimethyl-3-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3952973.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3952974.png)

![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)

